3-Methylazetidin-3-amine can be classified as:
The synthesis of 3-methylazetidin-3-amine typically involves several key steps:
The molecular structure of 3-methylazetidin-3-amine can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of synthesized compounds. For example, characteristic peaks in IR spectroscopy would indicate the presence of N-H stretching vibrations.
3-Methylazetidin-3-amine is involved in several chemical reactions:
Common reagents include:
The mechanism of action for 3-methylazetidin-3-amine may vary depending on its application:
Studies have shown that compounds with similar structures exhibit significant biological activity, indicating that 3-methylazetidin-3-amine could similarly interact with biological targets.
The physical and chemical properties of 3-methylazetidin-3-amine include:
Properties such as boiling point, density, and refractive index are crucial for practical applications and should be determined experimentally for precise values.
The applications of 3-methylazetidin-3-amine span several fields:
3-Methylazetidin-3-amine belongs to the azetidine class—saturated, four-membered rings containing one nitrogen atom. Its molecular formula is C₄H₁₀N₂, reflecting a 1:2.5 carbon-to-nitrogen ratio typical of such structures. The IUPAC name 3-methylazetidin-3-amine systematically encodes:
This nomenclature follows Rule A-21.3 of Nomenclature of Organic Chemistry - IUPAC Recommendations, which prioritizes low locants for principal functions (here, the amine) while accounting for symmetrical numbering. The carbon at position 3 is a tertiary carbon bearing two substituents (methyl and amino), rendering it sp³-hybridized and chiral in theory. However, rapid nitrogen inversion typically precludes stereochemical stability at ambient temperatures [4] [6] [8].
Structural Characteristics:
Table 1: Key Structural Parameters of 3-Methylazetidin-3-amine
Parameter | Value/Description |
---|---|
Molecular Formula | C₄H₁₀N₂ |
IUPAC Name | 3-methylazetidin-3-amine |
Ring Type | Saturated azetidine |
Substituents | –CH₃ and –NH₂ at C3 |
Chirality | C3 is chiral; stereoisomers unresolvable due to N-inversion |
The synthetic exploration of azetidines began in the late 19th century, accelerating significantly with the advent of modern ring-forming strategies. Key milestones relevant to 3,3-disubstituted derivatives like 3-methylazetidin-3-amine include:
Table 2: Synthetic Milestones for Azetidine Derivatives
Era | Key Methodology | Relevance to 3-Substituted Azetidines |
---|---|---|
1883-1920s | γ-Haloamine cyclizations; Hofmann rearrangements | First routes to unsubstituted and simple alkyl azetidines |
1960s | Modified Gabriel synthesis; Lactam reduction | Enabled C3-functionalized azetidines via β-lactam intermediates |
1980s-2000s | Catalytic hydrogenation; Aziridine expansion | Efficient routes to 3-amino-3-methyl derivatives; Stereocontrol |
2010s-Present | Photoredox catalysis; Multicomponent reactions | Improved yields for sterically congested analogs like 3-methylazetidin-3-amine |
Four-membered nitrogen heterocycles, particularly azetidines and β-lactams, confer unique physicochemical and pharmacological advantages in bioactive molecule design. 3-Methylazetidin-3-amine exemplifies these properties:
Table 3: Therapeutic Applications of Azetidine-Containing Scaffolds
Therapeutic Area | Role of Azetidine Moiety | Example Drug/Candidate |
---|---|---|
Antimicrobials | Core scaffold in β-lactam antibiotics (e.g., penicillins) | Penicillin G (β-lactam) |
Oncology | Kinase inhibition; Tubulin binding | Novel EGFR inhibitors incorporating 3-aminoazetidine |
Neuroscience | Neurotransmitter receptor modulation | Nicotinic acetylcholine receptor modulators |
Metabolic Disease | Glucokinase activation; Lipase inhibition | Glucokinase activators (e.g., AZD1656 analogs) |
Anti-inflammatory | Mitigating cytokine release; Targeting kinases | p38 MAPK inhibitors (e.g., BMS-566420) |
Specific derivatives leveraging the 3-amino-3-methylazetidine unit demonstrate promise:
The scaffold’s versatility underpins its prevalence in FDA-approved drugs and clinical candidates, validating its role in addressing complex drug design challenges.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0